molecular formula C7H4F3NO B1589760 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone CAS No. 33284-21-8

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

Cat. No. B1589760
CAS RN: 33284-21-8
M. Wt: 175.11 g/mol
InChI Key: PUFPXTQTBPNXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone is a chemical compound with the empirical formula C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO.

  • It is a solid compound with a molecular weight of 176.14 g/mol.

  • The IUPAC name for this compound is 2,2,2-trifluoro-1-(3-pyridinyl)ethanone.





  • Synthesis Analysis



    • Unfortunately, I do not have specific information on the synthesis of this compound. However, it can be synthesized through various methods, including fluorination reactions or direct substitution of hydrogen atoms in the pyridine ring.





  • Molecular Structure Analysis



    • The molecular structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone consists of a pyridine ring attached to a trifluoromethyl group and a ketone functional group.

    • The compound’s chemical formula is C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO.





  • Chemical Reactions Analysis



    • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone can participate in various chemical reactions, including nucleophilic addition, substitution, and oxidation reactions.

    • For specific reaction pathways, further literature research would be required.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Approximately 208.9°C (predicted).

    • Density : Approximately 1.432 g/cm³ (predicted).




  • Scientific Research Applications

    Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

    Synthesis of Crop-Protection Products

    • Field : Agrochemical Industry .
    • Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
    • Results : The production data estimated from the i-map Sigma database suggests that 2,3,5-DCTF is in high demand .

    Synthesis of Photoreactive Probes

    • Field : Biochemistry .
    • Application : Trifluoroacetyl piperidine, a compound structurally similar to “2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone”, is used in the synthesis of photoreactive probes .

    Synthesis of Photoreactive Probes

    • Field : Biochemistry .
    • Application : Trifluoroacetyl piperidine, a compound structurally similar to “2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone”, is used in the synthesis of photoreactive probes . These probes are used to differentiate the binding sites of noncompetitive GABA receptor antagonists .

    Safety And Hazards



    • The safety information for this compound includes hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation).

    • Precautionary statements include P261 (avoid breathing dust/fume/gas), P280 (wear protective gloves/eye protection), and P305+P351+P338 (in case of contact with eyes, rinse cautiously with water for several minutes).




    Please note that further research and consultation of relevant literature would be necessary to provide a more detailed analysis. If you have any specific questions or need additional information, feel free to ask! 😊


    properties

    IUPAC Name

    2,2,2-trifluoro-1-pyridin-3-ylethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PUFPXTQTBPNXAD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)C(=O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4F3NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70472098
    Record name 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70472098
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    175.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

    CAS RN

    33284-21-8
    Record name 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70472098
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    13.2 g (0.075 mol) of 2,2,2-trifluoro-1-(3-pyridyl)ethanol and 1.26 g (0.0037 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 250 ml of methylene chloride at room temperature. 46 ml (0.09 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 4 hours during which the reaction temperature rises to 35° C. The reaction mixture is added to 250 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product (28 torr, 65°-70°C.), 9.39 g (72% of theory) of 3-trifluoroacetylpyridine are obtained. nD20 : 1.4796.
    Quantity
    13.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.26 g
    Type
    catalyst
    Reaction Step One
    Quantity
    250 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    250 mL
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
    Reactant of Route 2
    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
    Reactant of Route 3
    Reactant of Route 3
    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
    Reactant of Route 4
    Reactant of Route 4
    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
    Reactant of Route 5
    Reactant of Route 5
    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
    Reactant of Route 6
    Reactant of Route 6
    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.